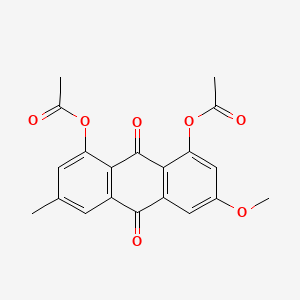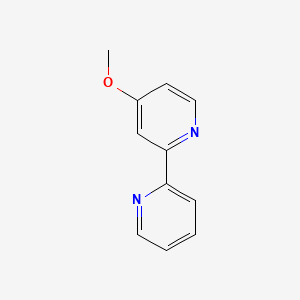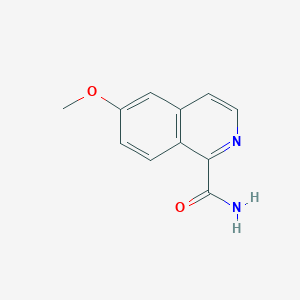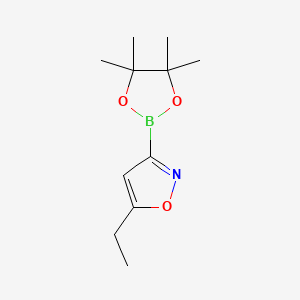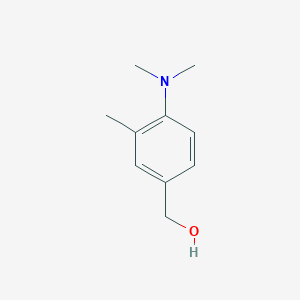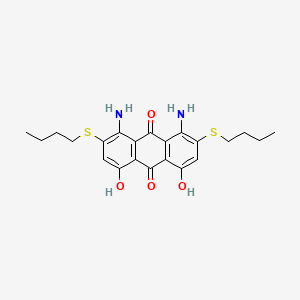
1,8-Diamino-2,7-bis(butylsulfanyl)-4,5-dihydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes amino groups, butylthio groups, and dihydroxyanthracene-dione
準備方法
The synthesis of 1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the anthracene core: This can be achieved through Friedel-Crafts acylation of anthracene.
Introduction of amino groups: Amination reactions can be used to introduce amino groups at the 1 and 8 positions.
Addition of butylthio groups: Thiolation reactions can be employed to add butylthio groups at the 2 and 7 positions.
Hydroxylation: Hydroxylation reactions can be used to introduce hydroxyl groups at the 4 and 5 positions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
化学反応の分析
1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and butylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with other molecules to form larger structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon).
科学的研究の応用
1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a component of drug delivery systems.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The amino and butylthio groups may facilitate binding to specific enzymes or receptors, while the dihydroxyanthracene-dione core may participate in redox reactions. These interactions can modulate biological processes and lead to various effects.
類似化合物との比較
1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,8-Diaminoanthracene-9,10-dione: Lacks the butylthio and hydroxyl groups, which may affect its reactivity and applications.
2,7-Dibutylthioanthracene-9,10-dione: Lacks the amino and hydroxyl groups, which may influence its chemical properties and uses.
4,5-Dihydroxyanthracene-9,10-dione: Lacks the amino and butylthio groups, which may alter its biological activity and industrial applications.
The presence of amino, butylthio, and hydroxyl groups in 1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione makes it unique and versatile for various applications.
特性
CAS番号 |
88605-77-0 |
|---|---|
分子式 |
C22H26N2O4S2 |
分子量 |
446.6 g/mol |
IUPAC名 |
1,8-diamino-2,7-bis(butylsulfanyl)-4,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O4S2/c1-3-5-7-29-13-9-11(25)15-17(19(13)23)22(28)18-16(21(15)27)12(26)10-14(20(18)24)30-8-6-4-2/h9-10,25-26H,3-8,23-24H2,1-2H3 |
InChIキー |
CJQSKUWAAUJLDH-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)SCCCC)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



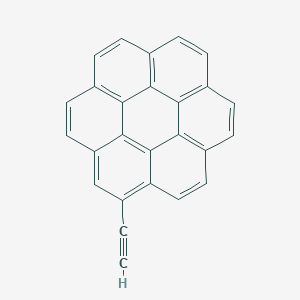
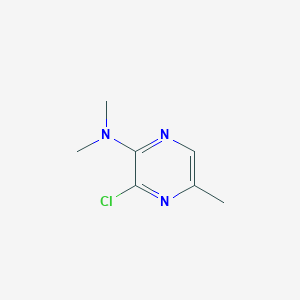


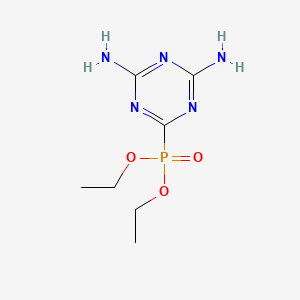
![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)
